N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide
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Description
N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H27N5O4 and its molecular weight is 437.5. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis Methods
Research in the synthesis of novel heterocyclic compounds often investigates compounds with complex structures like N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide. For instance, studies have reported on the synthesis of novel isoxazolines, isoxazoles, and pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition and other cyclocondensation reactions, highlighting the interest in developing new synthetic pathways for heterocyclic compounds with potential biological activities (Rahmouni et al., 2014).
Antimicrobial and Antitumor Activities
Several studies focus on the antimicrobial and antitumor activities of heterocyclic compounds derived from or related to pyrazolopyrimidinones and pyrazolo[3,4-d]pyrimidines. For example, compounds synthesized from 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide have been evaluated for their antimicrobial properties, revealing potential therapeutic applications (Bondock et al., 2008). Additionally, novel pyrimidiopyrazole derivatives have demonstrated significant in vitro antitumor activity against specific cancer cell lines, suggesting their potential as anticancer agents (Fahim et al., 2019).
Radioligand Development for Imaging
The development of radioligands for imaging applications, such as positron emission tomography (PET), involves complex heterocyclic compounds. For instance, studies on 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have led to the synthesis of selective ligands for imaging the translocator protein (18 kDa) with PET, demonstrating the compound's relevance in medical imaging and diagnostics (Dollé et al., 2008).
Exploration of Molecular Structures
Investigations into the molecular structures of heterocyclic compounds, such as the analysis of different molecular conformations in 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, provide insights into their potential biological activities and applications. Such studies often reveal the versatility of these compounds in forming hydrogen bonds and other interactions, contributing to their functional diversity (Narayana et al., 2016).
properties
IUPAC Name |
N-[5-cyclopropyl-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-13(2)16-12-22(30)26-23(24-16)28-20(11-17(27-28)15-6-7-15)25-21(29)10-14-5-8-18(31-3)19(9-14)32-4/h5,8-9,11-13,15H,6-7,10H2,1-4H3,(H,25,29)(H,24,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBINOBQCXNMEQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)CC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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